molecular formula C10H12NO5P B14089731 DXR Inhibitor 11a (free acid)

DXR Inhibitor 11a (free acid)

Cat. No.: B14089731
M. Wt: 257.18 g/mol
InChI Key: WRBGAVGCJQZOGA-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

DXR Inhibitor 11a (free acid) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DXR Inhibitor 11a (free acid) has a wide range of scientific research applications:

Properties

Molecular Formula

C10H12NO5P

Molecular Weight

257.18 g/mol

IUPAC Name

[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]phosphonic acid

InChI

InChI=1S/C10H12NO5P/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16/h1-6,8,13H,7H2,(H2,14,15,16)/b8-4+

InChI Key

WRBGAVGCJQZOGA-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)O)O

Origin of Product

United States

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